3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine and agriculture .
Scientific Research Applications
3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Future Directions
Pyrazole derivatives, including “3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications, developing more efficient synthesis methods, and studying the compound’s biological activity and mechanism of action.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in various sectors of the chemical industry, including medicine and agriculture . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact their interaction with biological targets .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid may also interact with and affect multiple biochemical pathways.
Result of Action
Related compounds have shown a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It’s known that the structure of pyrazoles can influence their reactivity, which in turn can be affected by environmental factors .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the biochemical reactions where pyrazoles take part .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their interactions at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of phenylhydrazine with 1,3-diketones, followed by cyclization. One common method includes the use of phenylhydrazine and dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane as solvents . The reaction is usually carried out under reflux conditions for a few hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts such as nano-ZnO can improve the regioselectivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 3-Hydroxy-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxamide
Uniqueness
3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain biological assays, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-oxo-2-phenyl-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-6-8(10(14)15)12(11-9)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMKUDFRUSAOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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